4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride
Overview
Description
4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride is a useful research compound. Its molecular formula is C10H8ClF3O2S and its molecular weight is 284.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Compound Synthesis : A study identified a novel chiral compound as an intermediate in synthesis, highlighting the potential use of similar compounds in organic chemistry (Al–Douh, 2012).
Catalyzed Cyclization : Research demonstrated the use of silver-catalyzed cyclization of cyclopropyl derivatives for the synthesis of 1,2,4-trisubstituted benzenes, indicating a novel reaction pathway for such compounds (Pati & Liu, 2012).
Solid-Phase Synthesis : Polymer-supported benzenesulfonamides, akin to 4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride, have been used as intermediates in solid-phase synthesis, demonstrating their utility in producing diverse chemical scaffolds (Fülöpová & Soural, 2015).
Magnetic ROMP-Derived Reagents : A study on magnetic ROMP-derived benzenesulfonyl chloride analogues revealed their recyclability and usefulness in methylation/alkylation of carboxylic acids, with efficient retrieval using magnets (Faisal et al., 2017).
Synthesis of Benzenesulfonylureas : Novel N-substituted phenyl-4-fluoride benzenesulfonylureas were synthesized, presenting a new class of benzenesulfonylureas with improved properties (Ta-n, 2015).
Ionic Liquid Catalysis : The catalysis of Friedel-Crafts sulfonylation of benzene using ionic liquids was studied, demonstrating the potential of these liquids in efficient chemical reactions (Nara, Harjani & Salunkhe, 2001).
Synthesis of Penoxsulam : A study presented a synthesis method for 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, an important agrochemical (Huang et al., 2019).
properties
IUPAC Name |
4-[1-(trifluoromethyl)cyclopropyl]benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2S/c11-17(15,16)8-3-1-7(2-4-8)9(5-6-9)10(12,13)14/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABARQFVTRKTMQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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